molecular formula C7H3BrF3N3 B2408984 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 1379358-08-3

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2408984
CAS No.: 1379358-08-3
M. Wt: 266.021
InChI Key: LLZTYKZGAULUGF-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the Suzuki–Miyaura cross-coupling reaction. This method is highly efficient and involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction requires a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination and achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura cross-coupling reaction is scalable and can be adapted for large-scale production. The use of microwave-assisted synthesis can further enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various arylated derivatives of this compound, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a trifluoromethyl group enhances its reactivity and potential as a versatile scaffold in drug discovery and material science .

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-2-12-6-1-5(7(9,10)11)13-14(6)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZTYKZGAULUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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